Ethyl2-bromo-5-fluorothiazole-4-carboxylate
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Overview
Description
Ethyl 2-bromo-5-fluorothiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring substituted with bromine and fluorine atoms. Thiazoles are known for their diverse biological activities and are used in various medicinal and industrial applications .
Preparation Methods
The synthesis of ethyl 2-bromo-5-fluorothiazole-4-carboxylate typically involves the reaction of 2-bromo-5-fluorothiazole with ethyl chloroformate under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 2-bromo-5-fluorothiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-bromo-5-fluorothiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-fluorothiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
Ethyl 2-bromo-5-fluorothiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Similar structure but with a methyl group instead of fluorine.
2-Aminothiazole-4-carboxylate: Contains an amino group instead of bromine and fluorine.
2,4-Disubstituted thiazoles: Various substitutions at the 2 and 4 positions of the thiazole ring
The uniqueness of ethyl 2-bromo-5-fluorothiazole-4-carboxylate lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C6H5BrFNO2S |
---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
ethyl 2-bromo-5-fluoro-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C6H5BrFNO2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2H2,1H3 |
InChI Key |
TYYLXHVZEAHCBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Br)F |
Origin of Product |
United States |
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